molecular formula C16H25N3O2 B7915739 [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester

[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7915739
M. Wt: 291.39 g/mol
InChI Key: KYUSYZBGFIRAST-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester is a piperidine-derived carbamate compound featuring a benzyl ester group and a 2-aminoethyl substituent at the 1-position of the piperidine ring. The 4-position of the piperidine is further functionalized with a methyl group linked to the carbamate moiety. This structure confers both lipophilic (benzyl ester) and hydrophilic (primary amine) properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. The compound is cataloged under CAS numbers such as 1353962-49-8 and is referenced by synonyms including benzyl N-[1-(2-aminoethyl)piperidin-4-yl]-N-methylcarbamate (note: the "N-methyl" variant is a distinct compound) .

Properties

IUPAC Name

benzyl N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c17-8-11-19-9-6-14(7-10-19)12-18-16(20)21-13-15-4-2-1-3-5-15/h1-5,14H,6-13,17H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUSYZBGFIRAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)OCC2=CC=CC=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with ethylene diamine, followed by the introduction of the carbamic acid benzyl ester group through a series of condensation and esterification reactions. The reaction conditions often require the use of catalysts, such as transition metals, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and final products using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific diseases, such as neurological disorders and infections.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of pharmaceuticals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways and modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous derivatives:

Compound Name Key Structural Features Molecular Formula Hypothesized Impact on Properties Reference
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester (Target) Piperidine core, 2-aminoethyl (1-position), methyl-carbamate-benzyl (4-position) Likely C16H23N3O2* Balanced lipophilicity/hydrophilicity; primary amine enables hydrogen bonding and protonation.
[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester Acetylated aminoethyl (reduces basicity), ethyl group on carbamate nitrogen C18H27N3O3 Reduced basicity may lower solubility; ethyl group increases steric hindrance.
[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester Hydroxyethyl substituent instead of aminoethyl C16H24N2O3 Enhanced hydrogen bonding capacity; altered pharmacokinetics (e.g., absorption).
4-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid benzyl ester Aminoethoxy group at 4-position (ether linkage) C16H24N2O3 Increased metabolic stability due to ether bond; flexible side chain may improve binding flexibility.
[1-(2-AMino-ethyl)-pyrrolidin-3-ylMethyl]-carbaMic acid benzyl ester Pyrrolidine (5-membered ring) instead of piperidine C15H23N3O2 Higher ring strain; altered conformational preferences affecting target interactions.
4-(2-Oxo-ethyl)piperidine-1-carboxylic acid benzyl ester Ketone group replaces amine on ethyl side chain C15H19NO3 Electrophilic ketone enhances reactivity (e.g., Schiff base formation); reduced basicity.

*Note: The molecular formula for the target compound is inferred from structural analysis, as explicit data is absent in the evidence.

Key Comparisons:

Aminoethyl vs. This could shift solubility and membrane permeability profiles .

Piperidine vs. Pyrrolidine Cores : The pyrrolidine analog () introduces a smaller, more strained ring system, which may alter binding affinity to targets preferring larger, less rigid heterocycles .

Functional Group Modifications: Acetylation of the aminoethyl group () reduces basicity, which could diminish solubility in acidic environments but improve metabolic stability .

Research Implications

The structural diversity of these compounds underscores their utility in structure-activity relationship (SAR) studies. For instance:

  • The hydroxyethyl variant () could serve as a probe for studying pH-dependent target engagement.
  • The pyrrolidine analog () may help elucidate the role of ring size in pharmacological activity.
  • The ketone-containing derivative () provides a handle for conjugation or further synthetic elaboration.

Biological Activity

[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester is a complex organic compound that features a piperidine ring, an amino group, and a carbamic acid derivative. This structural configuration suggests potential pharmacological applications, particularly in medicinal chemistry. The biological activity of this compound is largely predicted based on its structural features, which are common in various therapeutic agents.

Structural Characteristics

The molecular formula for this compound is C19H31N3O2. The compound includes:

  • Piperidine Ring : Known for its presence in numerous biologically active compounds.
  • Amino Group : Contributes to the compound's reactivity and interaction with biological targets.
  • Carbamate Structure : Often associated with enzyme inhibition properties.

Predictive Biological Activity

Based on structural similarities with other compounds, predictive models like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit various biological activities, including:

  • Antidepressant effects
  • Anticancer properties
  • Enzyme inhibition (e.g., acetylcholinesterase)

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
BupropionPiperidine ring, ketoneAntidepressant, smoking cessation aid
PhysostigmineCarbamate structureAcetylcholinesterase inhibitor
MPP+Piperidine ringNeurotoxic effects

While these compounds share overlapping structural features, the specific arrangement of functional groups in this compound may impart unique pharmacological properties.

Case Studies and Research Findings

Recent studies have explored the potential applications of piperidine derivatives in various therapeutic areas:

  • Cancer Therapy : Research indicates that piperidine derivatives can enhance cytotoxicity against cancer cells. For instance, some compounds showed improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Alzheimer's Disease : Compounds with piperidine moieties have been investigated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in Alzheimer's pathology. Some derivatives demonstrated enhanced brain exposure and dual inhibition properties .
  • Antimicrobial Activity : Certain piperidine derivatives have shown efficacy against bacterial strains such as MRSA and E. coli, indicating their potential as antimicrobial agents .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : The carbamate group may facilitate interactions with enzymes like acetylcholinesterase, leading to increased levels of neurotransmitters.
  • Receptor Modulation : The piperidine structure could interact with various receptors involved in neurotransmission and cell signaling pathways.

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